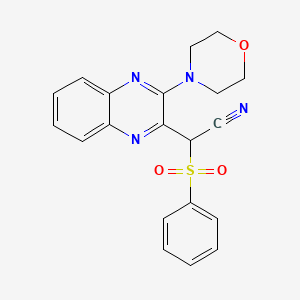

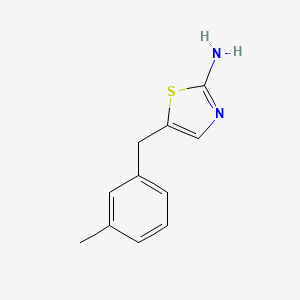

![molecular formula C19H16N2OS B2437730 9-methyl-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 866870-96-4](/img/structure/B2437730.png)

9-methyl-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives has been studied extensively. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been analyzed using various techniques such as 1HNMR, 13CNMR, and X-Ray diffraction analysis .

Chemical Reactions Analysis

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . The chemical reactions involving pyrimidine derivatives have been studied, with a focus on their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been analyzed. For example, the refractive index and density of 4-Methyl-2-(methylthio)pyrimidine have been reported .

Aplicaciones Científicas De Investigación

CDK4/6 Inhibition

The pyridopyrimidine scaffold has been investigated for its role in inhibiting cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These enzymes play a crucial role in cell cycle regulation. Palbociclib , a CDK4/6 inhibitor, is a notable example. Developed by Pfizer, Palbociclib disrupts signals that stimulate the proliferation of cancer cells. Its synthesis involves a specific protocol .

Anti-Inflammatory Properties

Researchers have explored pyridopyrimidines for their anti-inflammatory effects. For instance, novel pyrazolo[4,3-d]pyrimidine analogs were synthesized and assessed for anti-inflammatory activity. The incorporation of a 3-morpholinopropan-1-amine moiety enhanced their effects .

Drug Development

Lastly, the pyridopyrimidine moiety has been incorporated into relevant drugs. Dilmapimod, for example, shows potential activity against rheumatoid arthritis . Exploring similar applications may lead to new therapeutic options.

Mecanismo De Acción

Target of Action

Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidines, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

It’s likely that it interacts with its targets (eg, PI3K or protein tyrosine kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these enzymes, potentially leading to antiproliferative effects .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the signaling pathways of its targets. For instance, PI3K is involved in the PI3K/Akt signaling pathway, which regulates cell cycle progression and survival . Inhibition of PI3K could therefore affect this pathway and its downstream effects .

Pharmacokinetics

A related compound, 4-methyl-2-(methylthio)pyrimidine, has been reported to have high gastrointestinal absorption and to be bbb permeant .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its inhibition of its targets. For instance, inhibition of PI3K could lead to decreased cell proliferation and increased apoptosis, given the role of PI3K in promoting cell survival and growth .

Safety and Hazards

Safety data sheets provide information about the potential hazards of chemicals. For instance, 4-Methyl-2-(methylthio)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

9-methyl-4-methylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-12-7-6-10-14-11-15-18(22-16(12)14)20-17(21-19(15)23-2)13-8-4-3-5-9-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBFONVIHKPNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-methyl-4-methylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

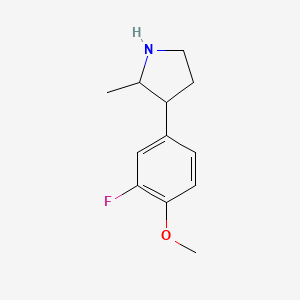

![3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2437651.png)

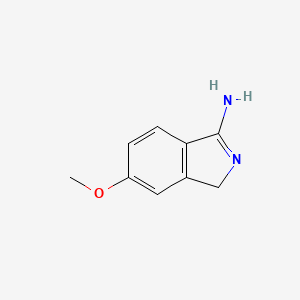

![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2437652.png)

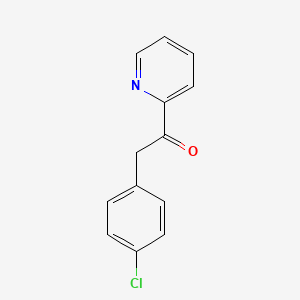

![propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2437654.png)

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2437661.png)

![benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2437664.png)

![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)